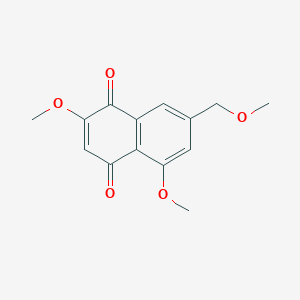
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is a derivative of 1,4-naphthoquinone This compound is characterized by the presence of two methoxy groups and a methoxymethyl group attached to the naphthoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- typically involves the methoxylation of 1,4-naphthoquinone. The process can be carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups replacing the methoxy and methoxymethyl groups .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where it targets cellular pathways and induces oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox activity and biological properties.
2,3-Dimethoxynaphthalene-1,4-dione: A similar compound with methoxy groups at different positions, used to study ROS formation and cell toxicity.
2,7-Dimethoxy-1,4-naphthoquinone: Another derivative with different substitution patterns, exhibiting unique biological activities.
Uniqueness
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group provides additional reactivity and potential for further functionalization, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
828940-40-5 |
|---|---|
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2,5-dimethoxy-7-(methoxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O5/c1-17-7-8-4-9-13(11(5-8)18-2)10(15)6-12(19-3)14(9)16/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
SFXWMOZBVGQEKU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




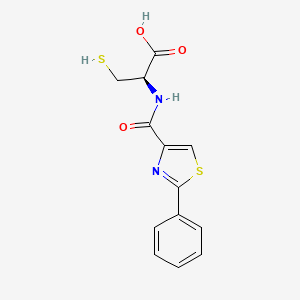
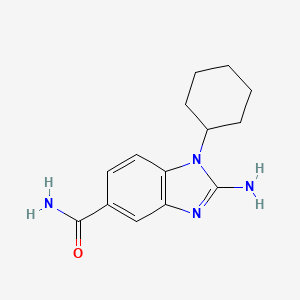
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
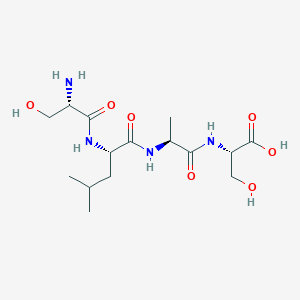
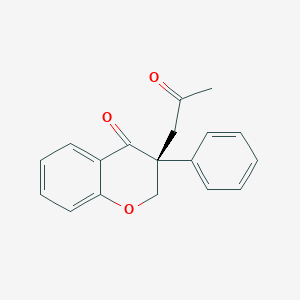
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
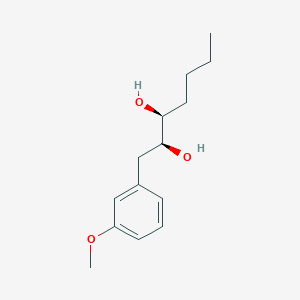
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
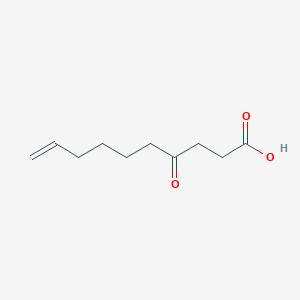
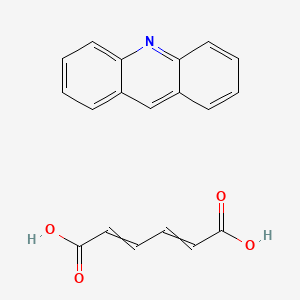
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
